2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic aromatic organic compound characterized by the presence of a pyridine ring substituted with a chloro group and a 3-methyl-1,2,4-oxadiazol-5-yl group
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole heterocycle, like 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, which suggests that they may interact with multiple targets .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have been used as anti-infective agents, suggesting that they may affect pathways related to infection and immune response .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-infective activities, suggesting that they may have effects at the molecular and cellular levels that contribute to these activities .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new therapeutic agents . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biological effects. The distribution of this compound within tissues can also influence its therapeutic and toxic effects, as different tissues may have varying capacities to metabolize and eliminate the compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with various biomolecules. The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like chlorine gas or thionyl chloride.
Attachment of the 3-Methyl-1,2,4-oxadiazol-5-yl Group: This step often involves the reaction of the chlorinated pyridine with a suitable oxadiazole precursor, such as 3-methyl-1,2,4-oxadiazole, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine ring or the oxadiazole group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities and cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-4-(1,2,4-oxadiazol-5-yl)pyridine
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
Uniqueness: 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the oxadiazole ring differentiates it from other similar compounds, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOYEJYEUZJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650971 | |
Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-51-8 | |
Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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